NNZ 2591

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an experimental drug developed for the treatment of neurodevelopmental disorders such as Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, and Prader-Willi syndrome . The compound has shown promise in preclinical studies for improving cognitive and motor functions, reducing anxiety, and preventing seizures .

Preparation Methods

NNZ-2591 is synthesized through a series of chemical reactions involving the formation of a diketopiperazine ring. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. Industrial production methods for NNZ-2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .

Chemical Reactions Analysis

NNZ-2591 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: NNZ-2591 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

NNZ-2591 has a wide range of scientific research applications:

Chemistry: The compound is used in studies involving the synthesis and characterization of cyclic peptides.

Biology: NNZ-2591 is studied for its effects on cellular signaling pathways and neurodevelopmental processes.

Medicine: The compound is being investigated as a potential treatment for neurodevelopmental disorders. .

Mechanism of Action

NNZ-2591 exerts its effects by modulating the levels of insulin-like growth factor 1 (IGF-1) in the brain. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies. NNZ-2591 is a synthetic analog of cyclic glycine-proline, a breakdown product of IGF-1. The compound helps regulate the bioavailability of IGF-1, thereby facilitating brain development and normal functioning through various signaling pathways .

Comparison with Similar Compounds

NNZ-2591 is chemically similar to cyclic glycine-proline, a small protein found naturally in the brain. Other similar compounds include:

Trofinetide: A synthetic analog of glypromate, another breakdown product of IGF-1, used for the treatment of Rett syndrome and Fragile X syndrome.

Glypromate (GPE): Comprises the last three peptides of IGF-1 and acts on glial cells. NNZ-2591 is unique in its ability to cross the blood-brain barrier and its enhanced stability and oral bioavailability compared to its natural counterparts.

Properties

Key on ui mechanism of action |

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target. |

|---|---|

CAS No. |

847952-38-9 |

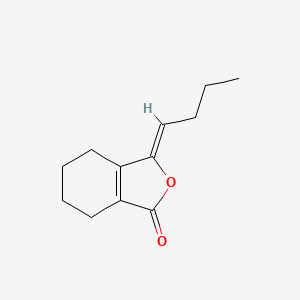

Molecular Formula |

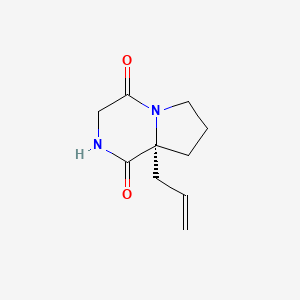

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |

InChI Key |

WVKCGUOWPZAROG-JTQLQIEISA-N |

SMILES |

C=CCC12CCCN1C(=O)CNC2=O |

Isomeric SMILES |

C=CC[C@@]12CCCN1C(=O)CNC2=O |

Canonical SMILES |

C=CCC12CCCN1C(=O)CNC2=O |

Key on ui other cas no. |

847952-38-9 |

Synonyms |

cyclo-L-glycyl-L-2-allylproline NNZ-2591 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

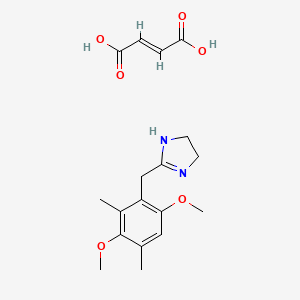

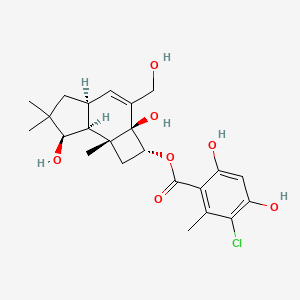

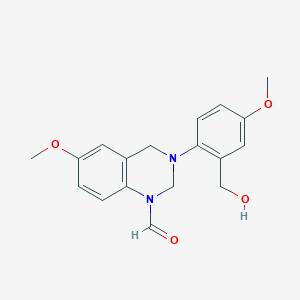

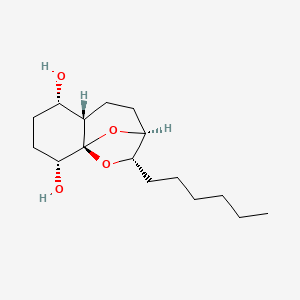

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)

![(3E,5E,11E,13E)-8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1250437.png)

![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)